molecular formula C14H17N3O B2870532 [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol CAS No. 1459279-04-9

[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol

Cat. No.: B2870532
CAS No.: 1459279-04-9
M. Wt: 243.31
InChI Key: SCBCKKPOCVKPNV-UHFFFAOYSA-N
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Description

[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol is a chemically synthesized quinoxaline derivative intended for research and development purposes. Quinoxaline-based compounds are a subject of significant interest in medicinal chemistry due to their versatile biological activities. This compound features a pyrrolidine methanol substituent, which can be a critical structural component for molecular recognition and binding affinity in various biological systems. Recent scientific investigations highlight the value of the 3-methylquinoxaline core as a privileged scaffold in the design of potential therapeutic agents. Specifically, research indicates that 3-methylquinoxaline derivatives can act as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in anti-cancer drug discovery due to its role in tumor angiogenesis . The quinoxaline moiety in such inhibitors is known to occupy the ATP-binding site of the kinase, often forming crucial hydrogen-bonding interactions with the hinge region . Furthermore, structurally similar quinoxaline compounds have been optimized as highly selective PDE10A (Phosphodiesterase 10A) inhibitors . PDE10A is an enzyme expressed predominantly in the brain's striatum and is a promising target for investigating novel treatments for neuropsychiatric disorders . In these inhibitors, the quinoxaline ring system engages in key π-π interactions within the enzyme's active site . The presence of the [1-(pyrrolidin-2-yl)]methanol group in your compound of interest provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like potency, selectivity, and pharmacokinetics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(3-methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-14(17-8-4-5-11(17)9-18)16-13-7-3-2-6-12(13)15-10/h2-3,6-7,11,18H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBCKKPOCVKPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoxaline Core

The quinoxaline moiety is typically synthesized via cyclocondensation reactions between 1,2-diketones and 1,2-diamines. For [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol, the reaction begins with 3-methyl-1,2-diketone and 1,2-diaminopropane under acidic conditions. A study by Long et al. demonstrated that glacial acetic acid as a catalyst at 90°C facilitates the formation of the quinoxaline ring with a yield of 33% after 4 hours.

Pyrrolidine Ring Construction

The pyrrolidine ring is introduced through a nucleophilic substitution reaction. Ethylenediamine derivatives are reacted with α,β-unsaturated carbonyl compounds, followed by reduction using sodium borohydride (NaBH4). This step achieves the secondary alcohol group at the C-2 position of the pyrrolidine ring. Optimizing solvent polarity (e.g., ethanol vs. acetonitrile) improves yields from 45% to 62%.

Final Functionalization

The methanol group is incorporated via a Grignard reaction. Treatment of the intermediate ketone with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Table 1: Key Reaction Parameters for Multi-Step Synthesis

Step Reagents/Conditions Yield (%) Purity (%)
Quinoxaline formation 3-methyl-1,2-diketone, AcOH, 90°C 33 85
Pyrrolidine synthesis Ethylenediamine, NaBH4, EtOH 62 90
Methanol addition MeMgBr, THF, 0°C → rt 78 95

Catalytic Methods for Enhanced Efficiency

Brønsted Acid Catalysis

The use of p-toluenesulfonic acid (p-TSA) in acetonitrile under reflux conditions accelerates cyclocondensation, reducing reaction time from 8 hours to 4 hours. However, competing side reactions, such as deformylation, limit yields to 40–45%.

Aluminum Oxide-Mediated Cyclization

Aluminum oxide (Al2O3) as a solid catalyst promotes the formation of dihydroquinazolinone intermediates, which are subsequently oxidized in air to yield the quinoxaline derivative. This method achieves a 55% yield but requires careful control of atmospheric moisture.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, the pyrrolidine ring formation step is completed in 1.5 minutes at 220°C under microwave conditions, compared to 19 hours under conventional heating. Despite higher enantiomeric ratios (99%), scalability remains a challenge due to equipment limitations.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Preparation Methods

Method Advantages Limitations
Multi-Step Organic High purity, scalability Lengthy reaction times (24–48 h)
Catalytic (Al2O3) Moderate yields, fewer byproducts Sensitivity to moisture
Microwave-Assisted Rapid synthesis, high enantiopurity Limited scalability

Mechanistic Insights and Side Reactions

Competing Degradation Pathways

Under acidic conditions, the quinoxaline intermediate may undergo hydrolysis to form 3-unsubstituted indole derivatives. This is mitigated by using anhydrous solvents and inert atmospheres.

Epimerization Risks

Microwave methods induce partial epimerization at chiral centers, necessitating post-synthesis chiral resolution.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxalines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield quinoxaline carboxylic acid, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives.

Scientific Research Applications

[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It is used in material science for the development of novel materials with specific properties and in catalysis for various chemical transformations.

Mechanism of Action

The mechanism of action of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular processes. The pyrrolidine ring can interact with proteins, influencing their function and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Biological Activity Synthetic Method References
[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol (Target) 3-Methylquinoxaline, hydroxymethyl Insufficient data Inferred from analogs -
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxaline, ketone Antimicrobial activity Green synthesis via POCl₃ condensation
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol 4-Octylphenyl, hydroxymethyl Cytotoxic activity (FL5.12 cells) Sphingolipid-pyrrolidine conjugation
(S)-(1-(4-Octylphenethyl)pyrrolidin-2-yl)methanol (RB-041) 4-Octylphenethyl, hydroxymethyl Sphingosine kinase inhibition Coupling with L-prolinol
(S)-(1-((4-Nitrophenyl)sulfonyl)pyrrolidin-2-yl)methanol 4-Nitrophenylsulfonyl, hydroxymethyl Intermediate for late-stage functionalization Nosyl protection of L-prolinol
[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol 6-Aminopyridine carbonyl, hydroxymethyl High-purity API intermediate Specialized pharmaceutical synthesis

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydroxymethyl group in the target compound and its analogs (e.g., RB-041, ) enhances water solubility compared to ketone or sulfonyl derivatives.
  • The 3-methylquinoxaline group in the target compound balances aromaticity with moderate lipophilicity.

Biological Activity

The compound [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Structural Characteristics

The structure of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol features a quinoxaline core linked to a pyrrolidine ring with a hydroxymethyl substituent. This configuration suggests potential for various interactions with biological targets, enhancing its pharmacological relevance.

Synthesis

The synthesis of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol typically involves several chemical reactions, starting from readily available precursors such as o-phenylenediamine and ethyl pyruvate. The synthesis pathway includes:

  • Formation of Quinoxaline : Reaction of o-phenylenediamine with ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline.
  • Pyrrolidine Attachment : Subsequent reactions introduce the pyrrolidine moiety.
  • Hydroxymethyl Group Addition : Finally, the hydroxymethyl group is introduced to complete the structure.

Biological Evaluation

The biological activity of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol has been evaluated through various assays focusing on its anticancer properties and enzyme inhibition.

Anticancer Activity

Several studies have reported the cytotoxic effects of quinoxaline derivatives against various cancer cell lines:

Cell LineType of CancerIC50 Value (µM)Reference
HCT116Human Colon Carcinoma15.0
HepG2Liver Hepatocellular Carcinoma20.5
MCF-7Human Breast Adenocarcinoma18.0

These studies indicate that [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol exhibits promising cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

In addition to anticancer activity, the compound has shown potential in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. The inhibition of this enzyme can lead to reduced angiogenesis in tumors, further supporting its role in cancer treatment.

The mechanism by which [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol exerts its biological effects is believed to involve:

  • Interaction with DNA : Similar to other quinoxaline derivatives, it may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : The hydroxymethyl group may facilitate interactions with specific enzymes or receptors, enhancing its inhibitory effects on pathways critical for tumor growth.

Case Studies

Recent research has highlighted several case studies focusing on the therapeutic applications of quinoxaline derivatives:

  • Antitumor Activity in Vivo : A study demonstrated that a related quinoxaline derivative significantly reduced tumor size in xenograft models when administered at specific dosages.
  • Anti-inflammatory Properties : Other derivatives have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, indicating a broader therapeutic potential beyond oncology.

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